N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(propan-2-yloxy)propyl]butanediamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide is a complex organic compound that features a benzodioxole ring, a butanediamide backbone, and a propan-2-yloxypropyl side chain
Properties
Molecular Formula |
C18H26N2O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(3-propan-2-yloxypropyl)butanediamide |
InChI |
InChI=1S/C18H26N2O5/c1-13(2)23-9-3-8-19-17(21)6-7-18(22)20-11-14-4-5-15-16(10-14)25-12-24-15/h4-5,10,13H,3,6-9,11-12H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
ZKBXLWINPLZJBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)CCC(=O)NCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the butanediamide backbone. Common synthetic routes include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of Butanediamide Backbone: This involves the reaction of the benzodioxole intermediate with butanediamide precursors under controlled conditions.
Introduction of Propan-2-yloxypropyl Side Chain: This step involves the alkylation of the intermediate compound with propan-2-yloxypropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile: Another compound featuring a benzodioxole ring, but with different substituents and properties.
N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide: Similar in structure but with variations in the side chains or functional groups.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
